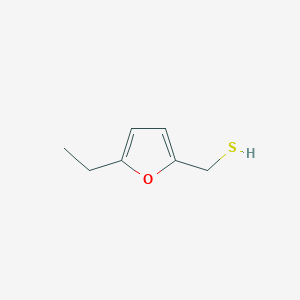

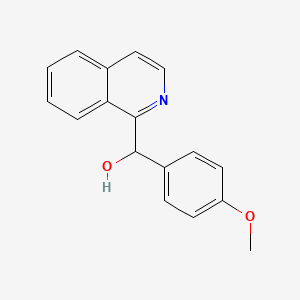

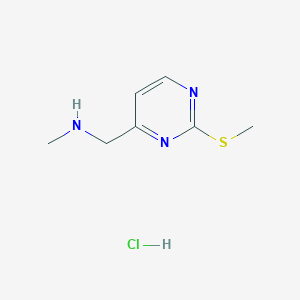

5-(4-ethoxyphenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4-ethoxyphenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide, also known as EIT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EIT is a member of the isoxazole family of compounds and has been shown to exhibit various biochemical and physiological effects.

Applications De Recherche Scientifique

Fluorescent Dye Synthesis and Properties

Synthesis of Fluorescent Dyes : N-Ethoxycarbonylpyrene and perylene thioamides served as building blocks in creating a variety of fluorescent dyes incorporating thioimidate, 4-hydroxythiazolyl, 4-methoxythiazolyl, and thiazole-4-one moieties, along with an ester function. These compounds, when dissolved in DMSO, exhibited fluorescence ranging from 412–672 nm, with quantum yields between 0.1 and 0.88. Notably, 2-(Pyrene-1-yl)-5-ethoxycarbonyl-4-hydroxythiazole and 2-(perylene-3-yl)-5-ethoxycarbonyl-4-hydroxythiazole demonstrated dual fluorescence due to excited state proton transfer (ESPT), leading to white light emission in the former. The pyrenyl and perylenyl substituted 5-ethoxycarbonyl-5-methyl-(5H)-thiazole-4-ones showcased high emission efficiency (ΦF∼0.9) with emission peaks at 503 nm and 626 nm, respectively, suggesting emission from intramolecular charge transfer (ICT) excited states, as indicated by observed solvatochromism (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Corrosion Inhibition Studies

Novel Corrosion Inhibitor for Mild Steel : A new 1,3,4-thiadiazole derivative, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole (5-AMT), was synthesized and evaluated as a corrosion inhibitor for mild steel in a hydrochloric acid medium. The study revealed a high protection degree of approximately 98% with 5-AMT, highlighting its potential as an effective corrosion inhibitor. The adsorption of 5-AMT on mild steel was found to fit the Langmuir isotherm model, suggesting a physisorption mechanism. Computational studies supported the experimental findings, providing insights into the protection properties and quantum chemical parameters of the inhibitor (Attou et al., 2020).

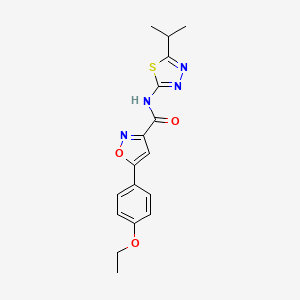

Anticancer Activity of Thiadiazole Derivatives

Novel Anticancer Agents : A new series of thiadiazole derivatives were synthesized from 4-methyl-2-phenylthiazole-5-carbohydrazide, leading to compounds like 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide. These compounds were evaluated for their anticancer activity, with some showing significant potential against Hepatocellular carcinoma cell line (HepG-2). The study highlights the promise of thiazole and thiadiazole derivatives as potent anticancer agents, with specific compounds demonstrating noteworthy efficacy (Gomha et al., 2017).

Propriétés

IUPAC Name |

5-(4-ethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-4-23-12-7-5-11(6-8-12)14-9-13(21-24-14)15(22)18-17-20-19-16(25-17)10(2)3/h5-10H,4H2,1-3H3,(H,18,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSIRDGYTKXTCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-ethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-(cyclopentyloxy)-N-methylnicotinamide](/img/structure/B2364491.png)

![N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2364494.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2364497.png)

![2-[2-(pyridin-3-ylmethylsulfanyl)pyridin-3-yl]-1H-benzimidazole](/img/structure/B2364500.png)

![Tert-butyl 3-[(2-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2364511.png)